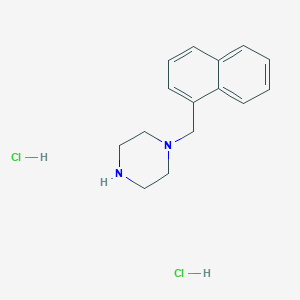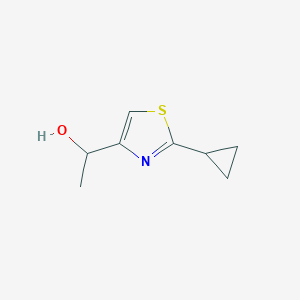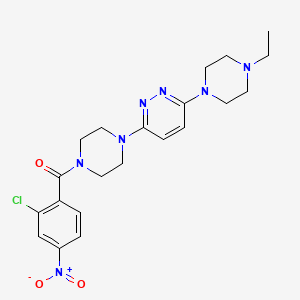![molecular formula C17H18N6OS B2890469 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide CAS No. 886925-84-4](/img/structure/B2890469.png)
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide” is a complex organic molecule that contains several functional groups and rings. It includes a 1,2,4-triazole ring, which is a type of heterocyclic compound . This ring is attached to a pyridine ring, another type of heterocycle . The molecule also contains an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include things like its melting point, boiling point, solubility in various solvents, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
A comprehensive synthesis and structural elucidation of compounds similar to 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide have been explored in research. For instance, the synthesis of derivatives involving the triazole ring system has been a focal point due to their wide range of pharmaceutical activities. These compounds have shown significant antimicrobial, antifungal, and antituberculosis activities, underlining their potential in developing new therapeutics. The structural characterization is typically done using techniques such as H1NMR, MASS Spectra, and IR Spectra, facilitating a deeper understanding of their chemical properties and potential applications in medicine (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Antitumor Activity
Research into the antitumor properties of related compounds has yielded promising results. Some derivatives have shown inhibitory effects on various cancer cell lines, suggesting potential for development into cancer therapies. The exploration of these compounds as glutaminase inhibitors presents a novel approach to cancer treatment, highlighting their significance in the field of oncology research (Albratty, El-Sharkawy, & Alam, 2017).
Antioxidant Properties
The investigation of coordination complexes constructed from pyrazole-acetamide derivatives, including those similar to this compound, has revealed significant antioxidant activities. These findings suggest their potential utility in pharmaceutical applications where antioxidant properties are desirable (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).
Insecticidal Assessment
Derivatives of the compound have been assessed for insecticidal activity, particularly against agricultural pests like the cotton leafworm. This line of research offers potential applications in developing new, more effective insecticides for crop protection, demonstrating the compound's versatility beyond pharmaceutical uses (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Antimicrobial Activity
Studies on the antimicrobial efficacy of synthesized pyrimidine-triazole derivatives further illustrate the broad spectrum of applications. These compounds, including variations of this compound, exhibit notable antimicrobial activity against various bacterial and fungal strains. This highlights their potential in addressing the growing concern over antimicrobial resistance and the need for new antibiotics (Majithiya & Bheshdadia, 2022).
Mecanismo De Acción
Target of Action
The primary target of this compound is alpha-synuclein (α-syn) . Alpha-synuclein is an intrinsically disordered protein that, under pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration . These aggregates are a common histopathological hallmark in Parkinson’s disease (PD) patients .
Mode of Action
The compound interacts with alpha-synuclein, inhibiting its aggregation . In the misfolded state, alpha-synuclein aggregates into amyloid fibrils, leading to neuronal pathological inclusions located both in the neuron soma and in axons . This compound has been shown to slightly reduce the α-syn aggregation .
Biochemical Pathways
The compound affects the biochemical pathway involving alpha-synuclein. In pathological conditions, alpha-synuclein forms amyloid aggregates that lead to neurotoxicity and neurodegeneration . By inhibiting the aggregation of alpha-synuclein, the compound can prevent the formation of these harmful aggregates .
Pharmacokinetics
The compound has demonstrated in vivo efficacy, suggesting it possesses suitable pharmacokinetic properties for bioavailability .
Result of Action
The compound has demonstrated the ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia, as well as to affect the levels of PD markers after the administration of the same neurotoxin . This suggests that the compound can protect against neurodegeneration and alleviate symptoms of Parkinson’s disease .
Action Environment
The compound’s effectiveness in in vivo studies suggests it can function effectively within the complex environment of a living organism .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-2-12-4-3-5-14(10-12)20-15(24)11-25-17-22-21-16(23(17)18)13-6-8-19-9-7-13/h3-10H,2,11,18H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEXCXSMCOYFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2890389.png)

![3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2890392.png)
![N-(2,4-dimethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2890394.png)



![2-chloro-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2890401.png)
![N-{4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2890404.png)

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide](/img/structure/B2890408.png)
![4-Phenyl-1-prop-2-enoyl-N-[(2,4,6-trimethylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2890409.png)
